3-(Methoxymethoxy)phenol 3-(Methoxymethoxy)phenol
Brand Name: Vulcanchem
CAS No.: 18066-10-9
VCID: VC7907101
InChI: InChI=1S/C8H10O3/c1-10-6-11-8-4-2-3-7(9)5-8/h2-5,9H,6H2,1H3
SMILES: COCOC1=CC=CC(=C1)O
Molecular Formula: C8H10O3
Molecular Weight: 154.16 g/mol

3-(Methoxymethoxy)phenol

CAS No.: 18066-10-9

Cat. No.: VC7907101

Molecular Formula: C8H10O3

Molecular Weight: 154.16 g/mol

* For research use only. Not for human or veterinary use.

3-(Methoxymethoxy)phenol - 18066-10-9

Specification

CAS No. 18066-10-9
Molecular Formula C8H10O3
Molecular Weight 154.16 g/mol
IUPAC Name 3-(methoxymethoxy)phenol
Standard InChI InChI=1S/C8H10O3/c1-10-6-11-8-4-2-3-7(9)5-8/h2-5,9H,6H2,1H3
Standard InChI Key VTXUKOKMVNMHJX-UHFFFAOYSA-N
SMILES COCOC1=CC=CC(=C1)O
Canonical SMILES COCOC1=CC=CC(=C1)O

Introduction

Chemical Structure and Identification

Molecular Formula and Weight

  • Molecular Formula: C8H10O3

  • Molecular Weight: 154.17 g/mol .

  • IUPAC Name: 3-(Methoxymethoxy)phenol .

Structural Features

The compound consists of a phenol core with a hydroxyl group at position 1 and a methoxymethoxy group at position 3 (Figure 1). The methoxymethoxy group is an ether-linked methyloxy moiety, enhancing the molecule’s solubility in organic solvents compared to unmodified phenols.

Key Spectral Identifiers:

  • SMILES: COCOc1cccc(O)c1 .

  • InChI Key: VTXUKOKMVNMHJX-UHFFFAOYSA-N .

  • CAS Registry: 18066-10-9 .

Synthesis Methods

Hydroxymethylation-Etherification

A common route involves hydroxymethylation followed by etherification:

  • Hydroxymethylation: Reacting 3-methoxyphenol with formaldehyde in the presence of a basic catalyst (e.g., NaOH) yields 3-(hydroxymethyl)phenol .

  • Etherification: Treating the intermediate with methanol and an acid catalyst (e.g., HCl) replaces the hydroxymethyl group with a methoxymethoxy group .

Example:

3-MethoxyphenolBaseHCHO3-(Hydroxymethyl)phenolHClCH3OH3-(Methoxymethoxy)phenol\text{3-Methoxyphenol} \xrightarrow[\text{Base}]{HCHO} \text{3-(Hydroxymethyl)phenol} \xrightarrow[\text{HCl}]{CH_3OH} \text{3-(Methoxymethoxy)phenol}

Direct Methoxymethylation

Alternative methods use chloromethyl methyl ether (MOMCl) as a protecting agent:

3-Methoxyphenol+MOMClBaseDCM3-(Methoxymethoxy)phenol\text{3-Methoxyphenol} + \text{MOMCl} \xrightarrow[\text{Base}]{\text{DCM}} \text{3-(Methoxymethoxy)phenol}

This one-step reaction is efficient but requires careful handling due to MOMCl’s toxicity .

Physicochemical Properties

Physical State and Solubility

  • Appearance: Typically a colorless to light yellow liquid .

  • Boiling Point: Estimated >200°C (analogous to 3-methoxyphenol derivatives) .

  • Solubility: Miscible with polar organic solvents (e.g., chloroform, ethanol) due to ether and hydroxyl groups .

Spectroscopic Data

  • NMR:

    • ¹H NMR (CDCl₃): δ 7.04 (1H, dd, J = 1.38, 2.82 Hz), 6.69 (2H, m), 3.69 (3H, s), 3.41 (3H, s), 4.69 (1H, s) .

  • IR (KBr): Peaks at 3560 cm⁻¹ (O-H), 2900 cm⁻¹ (C-H), 1610 cm⁻¹ (C=C aromatic) .

Applications in Organic Synthesis

Intermediate for Chromene Derivatives

3-(Methoxymethoxy)phenol serves as a precursor in synthesizing chromenes, which are pivotal in medicinal chemistry. For example, reacting it with isoprene in sulfuric acid yields 7-methoxymethoxy-2,2-dimethyl-2H-chromene, a potential insecticidal agent :

3-(Methoxymethoxy)phenol+IsopreneH2SO4CHCl37-Methoxymethoxy-2,2-dimethyl-2H-chromene\text{3-(Methoxymethoxy)phenol} + \text{Isoprene} \xrightarrow[H_2SO_4]{\text{CHCl}_3} \text{7-Methoxymethoxy-2,2-dimethyl-2H-chromene}

Protecting Group Strategy

The methoxymethoxy group acts as a temporary protecting group for phenolic hydroxyls, enabling selective reactions at other positions. Deprotection under acidic conditions (e.g., HCl/MeOH) regenerates the free phenol .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator